molecular formula C27H50N3O8P B1669689 Fosteabine CAS No. 73532-83-9

Fosteabine

货号 B1669689
CAS 编号: 73532-83-9
分子量: 575.7 g/mol
InChI 键: YJTVZHOYBAOUTO-URBBEOKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosteabine, also known as Cytarabine ocfosfate or YNK 01, is an oral and proagent analogue of cytarabine . It is resistant to deoxycytidine deaminase . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

科学研究应用

Fosteabine in Myelodysplastic Syndromes

Fosteabine, also known as 1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate, has been studied for its effectiveness in treating myelodysplastic syndromes (MDS). An early phase II study conducted on patients with various subtypes of MDS showed that fosteabine administration led to complete remission in some patients and partial response in others. The study found that the overall response rate was 25.8%, with responses observed across different MDS subtypes. Major side effects included myelosuppression and gastrointestinal toxicities (Ohno et al., 1991).

Fostriecin as an Anticancer Agent

Fostriecin, a structurally related compound to fosteabine, has been evaluated for its anticancer properties. It is known to be a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Clinical studies revealed that fostriecin could induce G2-M-phase growth arrest in cancer cells by disrupting normal centrosome replication and the formation of mitotic spindles. These findings suggest a potential role for fostriecin in the treatment of certain cancers (Cheng et al., 1998).

Inhibition of Topoisomerase II by Fostriecin

Fostriecin has also been identified as an inhibitor of type II topoisomerase, an enzyme crucial for DNA replication and cell division. Its mechanism of action is distinct from other inhibitors of this enzyme, as it does not stabilize the cleavable complex, a common mode of action for topoisomerase II inhibitors. This unique property makes fostriecin a potential candidate for cancer therapy, especially in cases where other topoisomerase II inhibitors are ineffective (Boritzki et al., 1988).

属性

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVZHOYBAOUTO-URBBEOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosteabine

CAS RN

73532-83-9
Record name 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73532-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytarabine ocfosfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYTARABINE OCFOSFATE FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosteabine
Reactant of Route 2
Reactant of Route 2
Fosteabine
Reactant of Route 3
Reactant of Route 3
Fosteabine
Reactant of Route 4
Fosteabine
Reactant of Route 5
Fosteabine
Reactant of Route 6
Fosteabine

Citations

For This Compound
16
Citations
R Ohno, N Tatsumi, M Hirano, K Imai, H Mizoguchi… - Oncology, 1991 - karger.com
… fosteabine resulted in a 26% response including 2 CR in 62 evaluable patients with MDS. Since fosteabine … oral administration of 800 mg of fosteabine demonstrated that the cylarabine …
Number of citations: 32 karger.com
E Schleyer, J Braess, B Ramsauer, M Unterhalt… - Leukemia, 1995 - europepmc.org
Ara-CMP-Stearate (1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, YNK 01, Fosteabine) is the orally applicable prodrug of cytosine-arabinoside (Ara-C). During a phase I …
Number of citations: 17 europepmc.org
J Braess, E Schleyer, B Ramsauer, M Unterhalt… - Acute Leukemias V …, 1996 - Springer
Ara-CMP-Stearate (1-beta-D-Arabino-furanosylcytosine-5′-stearylphosphate, YNK 01, Fosteabine) is an the orally applicable prodrug of cytosine-arabinoside (Ara-C). During a …
Number of citations: 2 link.springer.com
R Ohno, YNK-01 Study Group - Acute Leukemias V: Experimental …, 1995 - Springer
… in capsules containing 25, 50 or 100 mg of fosteabine. The drug was given orally after meals two or three times daily for 14 to 28 days untilleukopenia « 1,500!cmm) or …
Number of citations: 2 link.springer.com
PD Zavras, A Shastri, M Goldfinger, AK Verma… - Clinical Cancer …, 2021 - AACR
Purpose: Azacitidine and decitabine are hypomethylating agents (HMA), that is, both inhibit and deplete DNA methyltransferase 1 (DNMT1). HMAs are standard single-agent therapies …
Number of citations: 11 aacrjournals.org
MS Landis - Therapeutic Delivery, 2013 - Future Science
Many prodrug reviews describe specific examples of the successful application of prodrug technology to produce blockbuster drugs, such as simvastatin, omeprazole, acyclovir and …
Number of citations: 15 www.future-science.com
X Lin, C Liang, L Zou, Y Yin, J Wang, D Chen… - European Journal of …, 2021 - Elsevier
With Remdesivir being approved by FDA as a drug for the treatment of Corona Virus Disease 2019 (COVID-19), nucleoside drugs have once again received widespread attention in the …
Number of citations: 32 www.sciencedirect.com
RA Schwendener, DH Horber, B Odermatt… - Journal of cancer …, 1996 - Springer
The oral cytostatic activity in L1210 mouse leukaemia of the two newN 4 -alkyl derivatives of 1-β-d-arabinofuranosylcytosine (AraC),N 4 -hexadecyl- andN 4 -octadecyl-1-β-d-…
Number of citations: 19 link.springer.com
PP Principe, WS Fisher - Journal of natural products, 2018 - ACS Publications
The societal benefits of coral reef ecosystems include shoreline protection, habitat provision for reef fish, tourism, and recreation. Rarely considered in valuation of reefs is the …
Number of citations: 16 pubs.acs.org
M Takarabe, M Kotera, Y Nishimura, S Goto… - …, 2012 - academic.oup.com
Motivation: Unexpected drug activities derived from off-targets are usually undesired and harmful; however, they can occasionally be beneficial for different therapeutic indications. …
Number of citations: 152 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。